molecular formula C26H21Cl3FN3O B2627709 5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol CAS No. 496013-30-0

5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol

Cat. No.: B2627709
CAS No.: 496013-30-0
M. Wt: 516.82
InChI Key: JVWTZGXMKBGVSH-UHFFFAOYSA-N
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Description

5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This particular compound features a quinoline core substituted with various functional groups, making it a subject of interest for researchers in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and organoboron reagents. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Chloro-7-((2,4-dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)quinolin-8-ol apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-7-[(2,4-dichlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl3FN3O/c27-16-3-8-20(22(28)14-16)25(21-15-23(29)19-2-1-9-31-24(19)26(21)34)33-12-10-32(11-13-33)18-6-4-17(30)5-7-18/h1-9,14-15,25,34H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWTZGXMKBGVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=C(C=C(C=C3)Cl)Cl)C4=CC(=C5C=CC=NC5=C4O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl3FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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